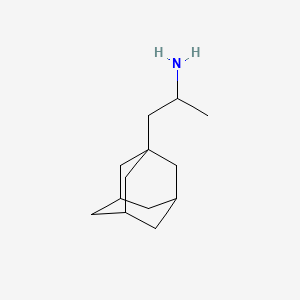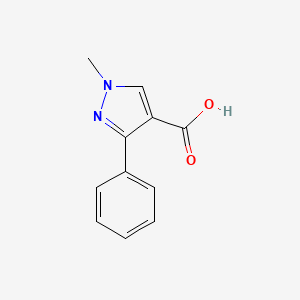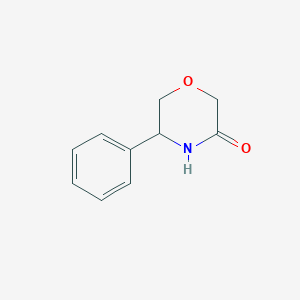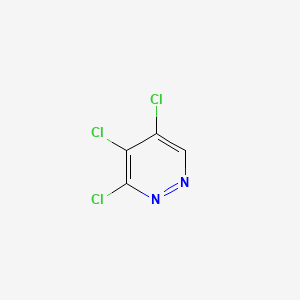
3,4,5-Trichloropyridazine
概要
説明
3,4,5-Trichloropyridazine is an organic compound with the molecular formula C4HCl3N2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of three chlorine atoms attached to the pyridazine ring at positions 3, 4, and 5
作用機序
Mode of Action
It has been observed that the compound can induce contact sensitization, as assessed in the guinea pig maximization test of magnusson and kligman and also in the closed patch test described by buehler .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
It has been observed to cause a primary irritant dermatitis after accidental exposure . Healing was rapid in comparison to a report on 3,4,6-trichloropyridazine toxicity .
準備方法
Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropyridazine can be synthesized through various methods. One common approach involves the chlorination of pyridazine derivatives. For instance, the reaction of pyridazine with chlorine gas in the presence of a catalyst can yield this compound. Another method involves the use of sodium methoxide to methoxylate this compound, resulting in the formation of methoxypyridazines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions: 3,4,5-Trichloropyridazine undergoes various chemical reactions, including substitution, reduction, and oxidation.
Common Reagents and Conditions:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate.
Major Products Formed:
Methoxypyridazines: Formed through methoxylation reactions.
Reduced Derivatives: Formed through reduction reactions.
Oxidized Derivatives: Formed through oxidation reactions.
科学的研究の応用
3,4,5-Trichloropyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
類似化合物との比較
3,4,6-Trichloropyridazine: Another trichlorinated pyridazine derivative with chlorine atoms at positions 3, 4, and 6.
3,5-Dichloropyridazine: A dichlorinated pyridazine with chlorine atoms at positions 3 and 5.
4,5-Dichloropyridazine: A dichlorinated pyridazine with chlorine atoms at positions 4 and 5.
Comparison: 3,4,5-Trichloropyridazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to 3,4,6-trichloropyridazine, the 3,4,5-isomer may exhibit different reactivity patterns in substitution reactions. The presence of three chlorine atoms in a contiguous arrangement can also affect the compound’s electronic properties, making it distinct from its dichlorinated counterparts.
特性
IUPAC Name |
3,4,5-trichloropyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAOOJAWDCNOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931141 | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14161-11-6, 873-40-5 | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14161-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloropyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14161-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trichloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRICHLOROPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ESP23PLR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways to obtain 3,4,5-Trichloropyridazine derivatives?
A1: this compound serves as a versatile starting material for various substituted pyridazines. Research highlights its use in synthesizing:
- Methoxypyridazines: Reacting this compound with sodium methoxide leads to the formation of dichloromonomethoxypyridazines. [] Further methoxylation reactions allow access to diverse substituted pyridazines. [, ]
- Imidazopyridazines: Researchers synthesized imidazopyridazine analogs of the anticonvulsant 9-(2-fluorobenzyl)-6-methylamino-9H-purine starting from this compound. [] This involved a multi-step process to build the imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine ring systems. []
- Triazolopyridazines: Synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines utilizes this compound as a precursor. [] This involves reacting the trichloropyridazine with pyrrolidine followed by cyclization reactions to construct the triazolopyridazine core. []
- Benzodioxinopyridazines: A novel synthesis of [, ]benzodioxinopyridazines involves the fusion of catechol derivatives with this compound. [] This method provides access to both [, ]benzodioxino[2,3-c]pyridazines and [, ]benzodioxino[2,3-d]pyridazines. []
Q2: Has this compound been implicated in any significant biological activities?
A2: While this compound itself has not been extensively studied for biological activity, its derivatives show promise in medicinal chemistry:
- Anticonvulsant Activity: Imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine analogs, synthesized from this compound, were investigated for anticonvulsant activity. []
- Antiarrhythmic Properties: Research indicates that a 5-chloro-4-amino-substituted derivative of 3(2H)-pyridazinone, synthesized from this compound, exhibits antiarrhythmic properties and might prevent ventricular and auricular fibrillations. []
Q3: What spectroscopic techniques aid in the characterization of this compound and its derivatives?
A3: Vibrational spectroscopy plays a crucial role in characterizing this compound:
- Infrared and Raman Spectroscopy: Researchers recorded infrared and Raman spectra of 3,6-dichloropyridazine and this compound in solid phase and various solvents. [] This data provided insights into the vibrational modes and structural features of these compounds. []
Q4: Have computational methods been employed to study this compound?
A4: Yes, computational chemistry methods have been used to investigate the structural and vibrational properties of this compound and its derivatives:
- Geometry Optimization and Frequency Calculations: Researchers used Hartree−Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods to predict the geometries, harmonic frequencies, and force fields of 3,6-dichloropyridazine and this compound. [] They employed various basis sets, including 3-21G, 6-31G, 6-31G, and 6-311G, to achieve accurate predictions. []
- High-Level Calculations for Structural Analysis: Coupled cluster calculations, specifically CCSD and CCSD(T), using the 6-311G** basis set, were performed to evaluate the geometries of pyridazine and 3,6-dichloropyridazine, allowing for a detailed structural analysis of these systems. []
- Force Field Scaling for Spectral Analysis: The B3LYP/6-31G* force field was selected and scaled to achieve a good fit between the calculated wavenumbers and the experimentally observed ones. [] This approach highlights the use of computational methods to support and interpret experimental spectroscopic data. []
Q5: Are there any known toxicological concerns associated with this compound?
A5: * Skin Irritation: A case study reported a chemist experiencing primary irritant dermatitis due to accidental exposure to this compound. [] The dermatitis resolved within 14 days with treatment. []* Contact Sensitization: Guinea pig studies demonstrated that this compound can induce contact sensitization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
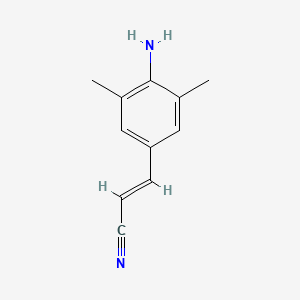
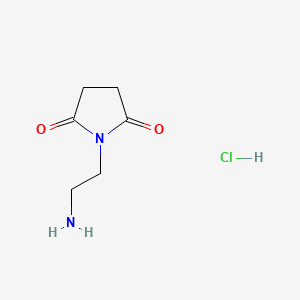
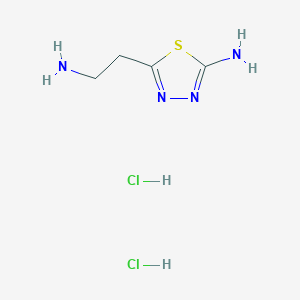
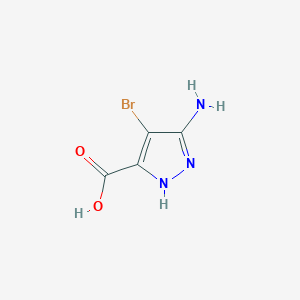
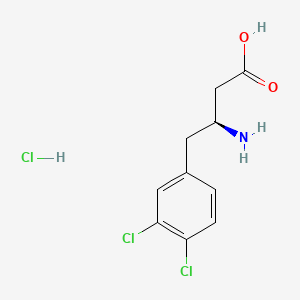
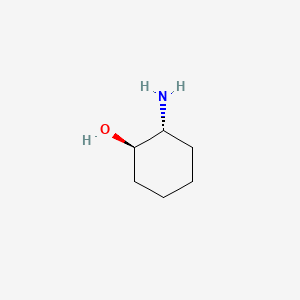
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
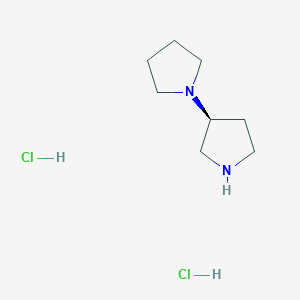
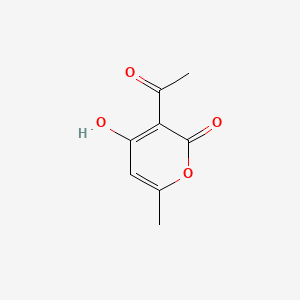
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3021577.png)
